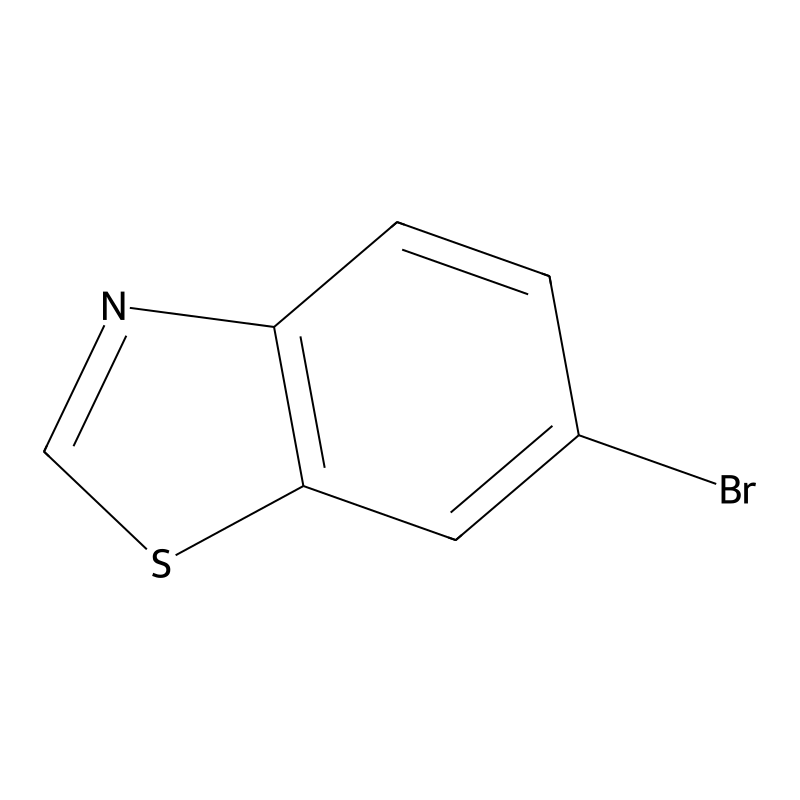

6-Bromobenzothiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Precursor Molecule in Organic Synthesis: Due to its chemical structure, 6-BT can be a valuable building block for the synthesis of more complex organic molecules. Researchers have explored its use in creating various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds have potential applications in medicinal chemistry and materials science [].

Here, 6-BT serves as a starting material that can be chemically modified to introduce desired functional groups. The resulting molecules can then be further elaborated to create new drugs, catalysts, or other functional materials [].

- Bioactive Properties Investigation: Some studies have investigated the potential biological activity of 6-BT itself. These studies suggest that 6-BT might have antifungal and antibacterial properties []. However, further research is needed to confirm these findings and explore the potential mechanisms of action.

6-Bromobenzothiazole is a heterocyclic compound characterized by a benzothiazole structure with a bromine atom at the sixth position. Its molecular formula is and it has a molecular weight of approximately 229.1 g/mol. This compound appears as a white to light yellow crystalline powder and is soluble in methanol. It has notable physical properties, including a melting point range of 213-217 °C and a predicted boiling point of approximately 366.8 °C .

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, allowing for the introduction of different substituents on the benzene ring.

- Reduction Reactions: Reduction of the bromine atom can yield corresponding amino derivatives, such as 2-amino-6-bromobenzothiazole .

6-Bromobenzothiazole exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes, including CYP1A2 and CYP2C19. This inhibition suggests potential applications in pharmacology, particularly in drug metabolism studies . Additionally, related compounds have shown antimicrobial properties, indicating that 6-bromobenzothiazole may also possess similar activities .

The synthesis of 6-bromobenzothiazole typically involves:

- Bromination: The compound can be synthesized from benzothiazole through bromination using bromine or brominating agents.

- Reaction with Amines: It can also be produced via the reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in a solution containing bromine in acetic acid .

- Monobromination: Another method involves monobromination of 2-aminobenzothiazole using silica-supported quinolinium tribromide.

6-Bromobenzothiazole is utilized in various applications, including:

- Pharmaceuticals: As a precursor for synthesizing bioactive molecules and pharmaceuticals.

- Agricultural Chemicals: It may serve as an intermediate in the development of agrochemicals.

- Dyes and Pigments: The compound can be involved in dye synthesis due to its reactive aromatic structure .

Studies on the interactions of 6-bromobenzothiazole with biological systems have highlighted its role as an inhibitor of specific cytochrome P450 enzymes. This interaction is crucial for understanding its metabolic pathways and potential toxicological effects. Furthermore, its interactions with other biological molecules suggest that it may influence various biochemical pathways, making it relevant for further pharmacological studies .

Several compounds share structural similarities with 6-bromobenzothiazole, which can provide insights into its unique properties:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| 5-Bromo-4-methylbenzo[d]thiazol-2-amine | 0.89 | Methyl substitution at position 4 |

| 4-Bromobenzo[d]thiazol-2-amine | 0.85 | Bromine substitution at position 4 |

| 5-Bromo-6-fluorobenzo[d]thiazol-2-amine | 0.84 | Fluorine substitution at position 6 |

| 6-Bromo-N-methylbenzo[d]thiazol-2-amine | 0.84 | Methyl substitution at nitrogen |

| 4,6-Dibromobenzo[d]thiazol-2-amine | 0.83 | Presence of two bromine atoms |

These compounds highlight the versatility and reactivity associated with the benzothiazole framework while emphasizing the unique characteristics imparted by the bromine atom's position and surrounding functional groups .